![molecular formula C57H87N7O15 B549178 普利替肽素 CAS No. 137219-37-5](/img/structure/B549178.png)
普利替肽素
描述
Plitidepsin, also known as dehydrodidemnin B, is a chemical compound extracted from the ascidian Aplidium albicans . It is a member of the class of compounds known as didemnins . It is a cyclic depsipeptide, meaning it is a cyclic peptide in which there is one or more ester bond in place of one or more of a peptide bond .
Synthesis Analysis
The current supply of plitidepsin relies on laborious chemical synthesis processes . A new approach combines microbial and chemical synthesis to produce plitidepsin . This involves screening a Tistrella strain library to identify a high-yield didemnin B producer, then introducing a second copy of the didemnin biosynthetic gene cluster into its genome .Molecular Structure Analysis
Plitidepsin is a cyclic depsipeptide . Its chemical structure is very close to that of didemnin B, the only difference being that the lactate residue in didemnin B is present in the oxidized pyruvate version .Chemical Reactions Analysis
Plitidepsin has antineoplastic activity which stems from its ability to inhibit cell growth and induce apoptosis . It also inhibits the growth and induces apoptosis in MOLT-4 cells by inhibiting VEGF secretion .Physical And Chemical Properties Analysis
Plitidepsin belongs to the class of organic compounds known as cyclic depsipeptides . These are natural or synthetic compounds having sequences of amino and hydroxy carboxylic acid residues (usually α-amino and α-hydroxy acids) connected in a ring .科学研究应用
COVID-19 Antiviral Agent
Plitidepsin has shown promise as an antiviral agent against COVID-19. It operates by targeting the eukaryotic translation elongation factor 1 alpha (eEF1A), which is essential for viral protein synthesis. This mechanism suggests that Plitidepsin could be effective in reducing viral load and aiding in clinical resolution for COVID-19 patients .
Treatment of Multiple Myeloma
Authorized in Australia, Plitidepsin is used for patients with refractory multiple myeloma. It exerts anti-tumor properties by acting on isoforms of the host cell’s eEF1A, which is also implicated in the replication of various viruses .
Potential Against SARS-CoV-2 Variants
Research indicates that Plitidepsin retains its antiviral effect against more transmittable SARS-CoV-2 variants. This is significant given the ongoing mutations and variations of the virus, suggesting a broader application in future pandemic responses .
Oncological Applications
Plitidepsin has demonstrated efficacy in shrinking tumors in pancreatic, stomach, bladder, and prostate cancers. Its mechanism involves the inhibition of the human protein eEF1A, which may interact with multiple coronavirus proteins, indicating a dual role in both antiviral and anti-tumor activities .
Immunosuppressive Properties
The compound exhibits immunosuppressive activities, which could be beneficial in conditions where the immune system is overactive, such as autoimmune diseases. However, this application requires careful consideration due to the potential for increased susceptibility to infections .
Combination Therapy for Advanced Melanoma
In combination with other drugs like dacarbazine, Plitidepsin has been studied for its effectiveness in treating advanced melanoma. The combination therapy has resulted in partial responses and stable disease in some patients, indicating its potential as part of a multi-drug regimen .
作用机制
Target of Action
Plitidepsin, also known as Aplidin, is a marine-derived cyclic-peptide that primarily targets the eukaryotic elongation factor 1A2 (eEF1A2) within cells . eEF1A2 is a protein involved in the process of protein synthesis, playing a crucial role in cellular growth and function .
Mode of Action
Plitidepsin exhibits its antineoplastic activity by inhibiting cell growth and inducing apoptosis . It achieves this by interacting with its primary target, eEF1A2, thereby disrupting protein synthesis within the cell . Additionally, it inhibits the growth and induces apoptosis in certain cells (like MOLT-4 cells) by inhibiting VEGF secretion, which blocks the VEGF/VEGFR-1 autocrine loop that is required for the growth of these cells .
Biochemical Pathways
These effects are related to the induction of early oxidative stress, the activation of Rac1 GTPase, and the inhibition of protein phosphatases, which in conjunction cause the sustained activation of JNK and p38 MAPK .
Result of Action
The primary result of plitidepsin’s action is the inhibition of cell growth and the induction of apoptosis, which can lead to the shrinking of tumors in various forms of cancer . It has shown promise in shrinking tumors in pancreatic, stomach, bladder, and prostate cancers . Moreover, through the inhibition of eEF1A, plitidepsin has also demonstrated antiviral activity against SARS-CoV-2 .
Action Environment
The action of plitidepsin can be influenced by various environmental factors. For instance, it has been shown that plitidepsin distributes preferentially to the lung over plasma, which could potentially influence its efficacy against respiratory viruses like SARS-CoV-2 . .
安全和危害
未来方向
Plitidepsin has emerged as a candidate anti-SARS-CoV-2 agent . It has demonstrated superior ex vivo efficacy compared to other host-directed agents and remdesivir, and it might retain its antiviral effect against the more transmittable B.1.1.7 variant . A phase III trial is being planned to compare the plitidepsin–dexamethasone regimen to the current standard of care only in moderately affected hospitalized patients .
属性
IUPAC Name |
(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H87N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-34,36,39-44,46-47,49,66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSZLLQJYRSZIS-LXNNNBEUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H87N7O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1110.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Plitidepsin has antineoplastic activity which stems from plitidepsin's ability to inhibit cell growth and induce apoptosis. Plitidepsin's primary intracellular target is the eukaryotic elongation factor 1A2 (eEF1A2). It also inhibits the growth and induces apoptosis in MOLT-4 cells by inhibiting VEGF secretion, which blocks the VEGF/VEGFR-1 autocrine loop that is required for the growth of the MOLT-4 cells. Through inhibition of eEF1A, plitidepsin also demonstrated antiviral activity against SARS-CoV-2. The exact mechanism of action is not fully understood and plitidepsin may have multiple modes of action. | |
Record name | Plitidepsin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04977 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Plitidepsin | |
CAS RN |
137219-37-5 | |
Record name | Plitidepsin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137219375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Plitidepsin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04977 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PLITIDEPSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76ID234HW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。